1H and 13C NMR chemical shifts for 5-Chloro-6-cyclopropylpyridin-3-amine
1H and 13C NMR chemical shifts for 5-Chloro-6-cyclopropylpyridin-3-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Chloro-6-cyclopropylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-6-cyclopropylpyridin-3-amine is a substituted pyridine derivative, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the unambiguous determination of molecular structure in solution.[1][2][3] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR chemical shifts for 5-Chloro-6-cyclopropylpyridin-3-amine, grounded in fundamental principles and comparative data from analogous structures. Furthermore, it outlines a robust experimental protocol for the acquisition of high-quality NMR data, ensuring self-validating and reliable results.
Theoretical Framework: Understanding Chemical Shifts in Substituted Pyridines
The chemical shift (δ) of a nucleus in NMR is a direct measure of its electronic environment.[4][5] For a substituted pyridine ring, the chemical shifts of the ring protons and carbons are influenced by the interplay of the electronic effects of its substituents. The key functional groups in 5-Chloro-6-cyclopropylpyridin-3-amine and their expected influence are:
-
Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+M effect) and weakly electron-withdrawing through induction (-I effect). It will cause a significant upfield shift (to lower ppm values) of the chemical shifts of the ortho and para protons and carbons.
-
Chloro Group (-Cl): This is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). Its primary influence is a deshielding (downfield shift to higher ppm values) of nearby nuclei.
-
Cyclopropyl Group: This group can exhibit both electron-donating and -withdrawing properties depending on its conformation and point of attachment. Generally, it is considered to have some sp² character and can donate electron density to an adjacent aromatic ring.
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, leading to a general deshielding of the ring protons and carbons compared to benzene.
The interplay of these effects will determine the final chemical shifts of the protons and carbons in 5-Chloro-6-cyclopropylpyridin-3-amine.
Predicted ¹H and ¹³C NMR Spectra
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra for 5-Chloro-6-cyclopropylpyridin-3-amine. The predicted values are based on the analysis of substituent effects and comparison with data for structurally related compounds such as aminopyridines and other substituted pyridines.[6][7][8]
Molecular Structure and Atom Numbering
Caption: Molecular structure of 5-Chloro-6-cyclopropylpyridin-3-amine with atom numbering.
Predicted ¹H NMR Spectrum
-
H2: This proton is ortho to the electron-withdrawing pyridine nitrogen and meta to the electron-donating amino group. It is expected to be a singlet (or a narrow doublet due to a small ⁴J coupling with H4) and should appear in the aromatic region, likely around 7.5-7.8 ppm .
-
H4: This proton is para to the pyridine nitrogen, ortho to the amino group, and ortho to the chloro group. The strong shielding effect of the amino group will be counteracted by the deshielding from the chloro group and the pyridine nitrogen. It will appear as a singlet (or a narrow doublet due to a small ⁴J coupling with H2) and is predicted to be in the range of 7.0-7.3 ppm .
-
-NH₂ Protons: The protons of the amino group will likely appear as a broad singlet due to quadrupole broadening from the nitrogen and exchange with trace amounts of water. The chemical shift is highly dependent on the solvent and concentration but is expected in the range of 4.0-5.5 ppm .
-
Cyclopropyl Protons (H7, H8, H9): These protons will be in the aliphatic region.
-
H7 (methine): This proton is attached to the carbon bonded to the pyridine ring. It will be a multiplet due to coupling with the methylene protons of the cyclopropyl ring. It is expected to be the most downfield of the cyclopropyl protons, likely in the range of 1.8-2.2 ppm .
-
H8 and H9 (methylene): These four protons will be diastereotopic and will appear as two separate multiplets. They are expected in the upfield region, likely between 0.6-1.2 ppm .
-
Predicted ¹³C NMR Spectrum
-
C2: This carbon is adjacent to the pyridine nitrogen and will be significantly deshielded. It is predicted to be in the range of 140-145 ppm .
-
C3: This carbon is bonded to the amino group and will be shielded. It is expected to be around 130-135 ppm .
-
C4: This carbon is ortho to the chloro group and the amino group. The shielding from the amino group will be counteracted by the deshielding from the chloro group. It is predicted to be in the range of 120-125 ppm .
-
C5: This carbon is bonded to the chloro group and will be deshielded. It is expected to be in the range of 125-130 ppm .
-
C6: This carbon is bonded to the cyclopropyl group and is adjacent to the pyridine nitrogen. It will be significantly deshielded and is predicted to be in the range of 150-155 ppm .
-
Cyclopropyl Carbons (C7, C8, C9):
-
C7 (methine): This carbon, attached to the pyridine ring, will be the most downfield of the cyclopropyl carbons, likely in the range of 15-20 ppm .
-
C8 and C9 (methylene): These two carbons will be in the upfield region, likely between 5-12 ppm .
-
Summary of Predicted Chemical Shifts
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 2 | 7.5 - 7.8 | 140 - 145 | s (or narrow d) |
| 3 | - | 130 - 135 | - |
| 4 | 7.0 - 7.3 | 120 - 125 | s (or narrow d) |
| 5 | - | 125 - 130 | - |
| 6 | - | 150 - 155 | - |
| NH₂ | 4.0 - 5.5 | - | broad s |
| 7 | 1.8 - 2.2 | 15 - 20 | m |
| 8/9 | 0.6 - 1.2 | 5 - 12 | m |
Computational NMR Analysis
In the absence of experimental data, computational methods such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method provide a powerful tool for predicting NMR chemical shifts.[8][9][10] The process involves:
-
Generation of low-energy conformers of the molecule.
-
Geometry optimization of each conformer using a suitable level of theory.
-
Calculation of the magnetic shielding tensors for each atom.
-
Averaging the shielding tensors based on the Boltzmann population of the conformers.
-
Converting the calculated shielding constants to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).
While the exact execution of these calculations is beyond the scope of this guide, the results from such a study would provide a more refined prediction of the chemical shifts and can be used to corroborate the assignments made from first principles.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 5-Chloro-6-cyclopropylpyridin-3-amine.
Experimental Workflow
Caption: Experimental workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
-
Weigh approximately 5-10 mg of solid 5-Chloro-6-cyclopropylpyridin-3-amine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.[13][14][15] DMSO-d₆ is often a good choice for ensuring the solubility of polar compounds containing amino groups.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Spectrometer and Parameters [12][16]
-
The spectra should be recorded on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
For ¹H NMR:
-
Use a spectral width of approximately 16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a spectral width of approximately 240 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.
-
-
-
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[12]
-
Data Interpretation and Structure Verification
To confirm the predicted assignments, a suite of two-dimensional (2D) NMR experiments should be performed.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to confirm the couplings between the cyclopropyl protons (H7, H8, and H9).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the carbons attached to protons (C2-H2, C4-H4, C7-H7, C8-H8, C9-H9).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C3, C5, C6) by observing correlations from nearby protons. For example, H2 and H4 should show correlations to C3, C5, and C6.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of 5-Chloro-6-cyclopropylpyridin-3-amine can be achieved, thus verifying its chemical structure.
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National Institutes of Health. (2025, November 20). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. Retrieved from [Link]
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- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Thi-Qar, 15(2), 1-10.
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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National Institutes of Health. (n.d.). 5-Chloro-4-(N-(cyclopropyl)methyl-N-propylamino)-2-methyl-6-(2,4,6-trichlorophenyl)aminopyridine. PubChem. Retrieved from [Link]
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NextSDS. (n.d.). 5-cyclopropylpyridin-3-aMine — Chemical Substance Information. Retrieved from [Link]
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